![molecular formula C14H15NO B13622036 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2’-position, and an amine group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro derivatives can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学研究应用
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
相似化合物的比较
Similar Compounds
4-Methoxy-2-methyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biochemical assays.
4-Methoxy-1,1’-biphenyl: Lacks both the methyl and amine groups, resulting in different chemical properties.
2-Methyl-1,1’-biphenyl: Lacks the methoxy and amine groups, affecting its reactivity and applications
Uniqueness
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine), which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-methoxy-5-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9H,15H2,1-2H3 |
InChI 键 |
VXASSYQOUCETFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


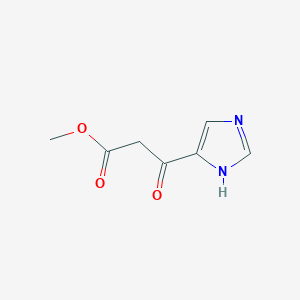
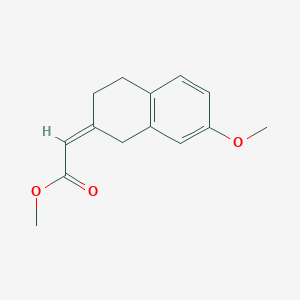
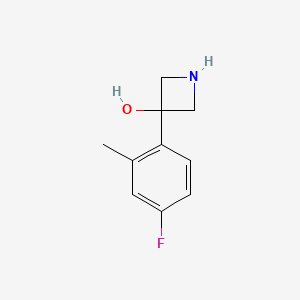

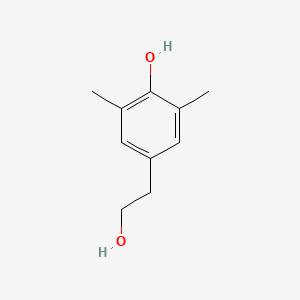
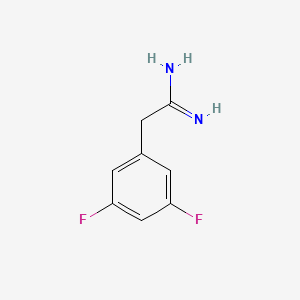
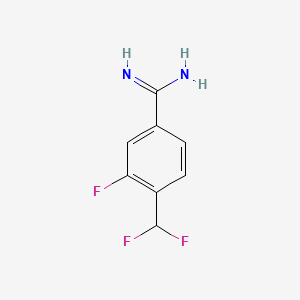

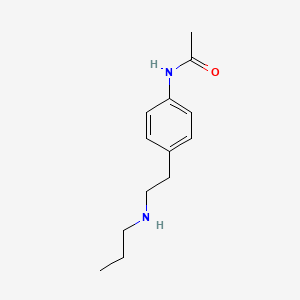
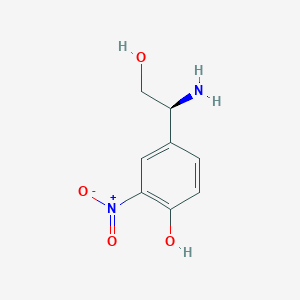


![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)

